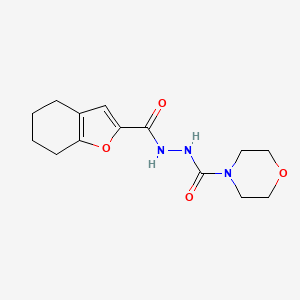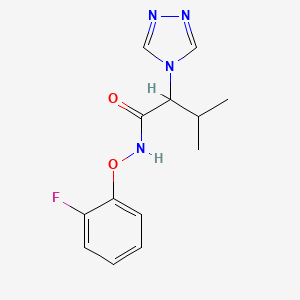
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide, also known as CPP-115, is a chemical compound that belongs to the class of GABA (gamma-aminobutyric acid) aminotransferase inhibitors. It has been studied for its potential therapeutic applications in various neurological disorders.
作用機序
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide inhibits the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide increases the levels of GABA in the brain, which helps to reduce the activity of neurons and prevent seizures.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain due to 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide administration have been shown to have various biochemical and physiological effects. These effects include increased inhibition of neurotransmission, reduced neuronal excitability, and decreased seizure activity.
実験室実験の利点と制限
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide has several advantages for lab experiments. It is a selective and potent inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in neurological disorders. However, due to its potential therapeutic applications, 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide may not be readily available for research purposes.
将来の方向性
There are several potential future directions for research on 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide. These include further investigation of its therapeutic potential in neurological disorders, exploring its effects on other neurotransmitters, and developing more selective and potent GABA aminotransferase inhibitors. Additionally, research could focus on the development of new delivery methods for 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide to improve its efficacy and reduce potential side effects.
Conclusion:
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide is a promising compound with potential therapeutic applications in various neurological disorders. Its mechanism of action as a GABA aminotransferase inhibitor has been extensively studied, and its biochemical and physiological effects have been well documented. Further research is needed to explore its full potential and develop more effective treatments for neurological disorders.
合成法
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide can be synthesized through a multi-step process starting with the reaction between 3-hydroxybenzaldehyde and 2-methylpropanal to form 2-(3-hydroxyphenyl)-2-methylpropanal. This intermediate is then reacted with cyclobutanecarboxylic acid to form the final product, 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide.
科学的研究の応用
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide has been extensively researched for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to reduce the activity of neurons. This mechanism of action makes 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide a promising candidate for the treatment of epilepsy and other seizure disorders.
特性
IUPAC Name |
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-20(2,16-9-6-10-18(22)13-16)19(23)21-17-11-15(12-17)14-7-4-3-5-8-14/h3-10,13,15,17,22H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZSEAHXIQNCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)C(=O)NC2CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dioxo-N'-[2-(trifluoromethyl)phenyl]-2lambda6-thiaspiro[3.3]heptane-6-carbohydrazide](/img/structure/B7437266.png)



![(1S,6R)-2-[4-methyl-6-(trifluoromethyl)pyrimidine-2-carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437288.png)
![(1S,6R)-2-(2,4,5-trifluoro-3-hydroxybenzoyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437303.png)

![2-methyl-2-phenoxy-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7437323.png)
![4-chloro-N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]cyclohexane-1-carboxamide](/img/structure/B7437324.png)
![2,4,5-trifluoro-3-hydroxy-N-[(5-methoxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B7437339.png)

![1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7437352.png)
![N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437358.png)
![N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]ethyl]-4-(trifluoromethyl)thiophene-3-carboxamide](/img/structure/B7437366.png)